Product packaging for Iodoacetic acid sodium(Cat. No.:CAS No. 305-53-3)

Iodoacetic acid sodium

Cat. No.: B1210640
CAS No.: 305-53-3
M. Wt: 208.94 g/mol
InChI Key: ULJWHGFVIZDQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A derivative of ACETIC ACID that contains one IODINE atom attached to its methyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3INaO2 B1210640 Iodoacetic acid sodium CAS No. 305-53-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

305-53-3

Molecular Formula

C2H3INaO2

Molecular Weight

208.94 g/mol

IUPAC Name

sodium 2-iodoacetate

InChI

InChI=1S/C2H3IO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

ULJWHGFVIZDQNL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)I.[Na]

Other CAS No.

305-53-3

physical_description

Light yellow hygroscopic powder;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Acid, Iodoacetic
Acid, Monoiodoacetic
Iodoacetate, Sodium
Iodoacetic Acid
Monoiodoacetic Acid
Sodium Iodoacetate

Origin of Product

United States

Historical Context and Significance in Biochemical Research

Early Discoveries of Thiol Reactivity and Enzymatic Inhibition

The scientific utility of sodium iodoacetate is rooted in its reactivity towards sulfhydryl (thiol) groups, particularly those found in the side chains of cysteine residues within proteins. Early investigations laid the groundwork for its application as an enzyme inhibitor. A notable 1933 study detailed the interaction of halogenacetates with sulfhydryl-containing compounds like glutathione (B108866) and cysteine, elucidating the mechanism of iodoacetate's toxic effects on the enzyme glyoxalase. chemeurope.com This early work established iodoacetate as an alkylating agent that forms a stable thioether bond with the sulfur atom of cysteine residues. chemeurope.com

This reactivity proved to be particularly insightful in the study of enzymes that rely on a cysteine residue for their catalytic activity. One of the classic examples is the inhibition of papain, a cysteine protease. ebi.ac.uk It has long been recognized as an irreversible inhibitor of papain and other cysteine peptidases. ebi.ac.uk The reaction of iodoacetate with the catalytic thiol group of these enzymes leads to their irreversible inactivation. ebi.ac.uk Interestingly, the rate of this reaction can be influenced by the local environment of the active site. For instance, the reaction of iodoacetate with papain is notably faster than that of its amide counterpart, iodoacetamide (B48618), a phenomenon attributed to ionic interactions within the enzyme's active site. ebi.ac.ukebi.ac.uk This differential reactivity provided early clues about the chemical nature of enzyme active sites.

The inhibitory action of iodoacetate is not limited to proteases. A pivotal discovery was its effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. nih.govnih.gov Iodoacetate selectively and irreversibly inhibits GAPDH by alkylating a critical cysteine residue in its active site. nih.govnih.gov This specific inhibition has been instrumental in studying the function of GAPDH and the process of glycolysis itself.

Evolution of Sodium Iodoacetate as a Fundamental Biochemical Reagent

Building on the foundational knowledge of its thiol reactivity, sodium iodoacetate evolved into a versatile and fundamental reagent in the biochemist's toolkit. Its application in protein chemistry, particularly in protein sequencing, was a significant advancement. By modifying cysteine residues, iodoacetate prevents the reformation of disulfide bonds after they have been reductively cleaved. chemeurope.comwikipedia.org This step is crucial for accurately determining the primary structure (amino acid sequence) of proteins, a technique that was famously employed in the sequencing of bovine insulin. chemeurope.com

The specificity of iodoacetate for cysteine residues, under controlled conditions, also allowed researchers to identify essential cysteine residues in a multitude of enzymes. By observing the loss of enzymatic activity upon treatment with iodoacetate, scientists could infer the presence of a catalytically important thiol group. This approach was widely used to probe the active sites of enzymes and to understand their catalytic mechanisms. nih.gov

Furthermore, the predictable and irreversible nature of its reaction with thiols made it a valuable tool for creating models of human diseases. For example, the in vivo inhibition of GAPDH by sodium iodoacetate in animal models has been used to study human neuromuscular disorders like myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease). nih.gov

Interactive Table: Key Applications of Sodium Iodoacetate in Biochemical Research

ApplicationTarget Molecule/ProcessSignificance
Enzyme Inhibition Cysteine proteases (e.g., papain), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Elucidation of enzyme mechanisms, identification of essential active site residues.
Protein Sequencing Cysteine residues in proteinsPrevention of disulfide bond reformation, enabling accurate amino acid sequencing.
Metabolic Studies GlycolysisBlocking a specific step to study the accumulation of intermediates and understand the pathway.
Disease Modeling Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in vivoCreating animal models for human metabolic and neuromuscular disorders.

Contributions to Understanding Metabolic Pathways and Cellular Bioenergetics

Perhaps one of the most profound impacts of sodium iodoacetate has been in the field of metabolism and cellular bioenergetics. Its ability to specifically block glycolysis at the GAPDH-catalyzed step provided a powerful method for investigating this central metabolic pathway. nih.govresearchgate.net By treating cells or tissue extracts with iodoacetate, researchers could induce the accumulation of metabolites upstream of the block, allowing for their identification and the sequential mapping of the glycolytic pathway, also known as the Embden-Meyerhof pathway.

In 1929, Einar Lundsgaard made a landmark discovery using iodoacetic acid. He found that muscles poisoned with this compound were unable to produce lactate (B86563) because glycolysis was inhibited, leading to a state of electrically silent contracture. wikipedia.org This crucial observation helped to uncouple the processes of muscle contraction from lactate formation and was a pivotal moment in understanding muscle bioenergetics.

The study of cancer metabolism was also significantly advanced by the use of iodoacetate. Otto Warburg, in his pioneering work in the 1920s, observed that cancer cells exhibit a high rate of glycolysis, converting glucose to lactate even in the presence of oxygen—a phenomenon now known as the "Warburg effect". nih.govelifesciences.org While Warburg's initial hypothesis focused on damaged respiration, subsequent research using inhibitors like iodoacetate helped to dissect the intricate relationship between glycolysis and mitochondrial respiration in cancer cells. nih.govnih.gov By inhibiting glycolysis with iodoacetate, researchers could study the reliance of cancer cells on this pathway for energy production and biosynthesis, providing insights that continue to inform cancer research today. nih.gov

The use of iodoacetate also contributed to a deeper understanding of the interplay between different energy-producing pathways. For example, studies have shown that in the presence of iodoacetate-induced glycolytic blockade, the maintenance of mitochondrial membrane potential can rely on ATP generated through other means, highlighting the metabolic flexibility of cells. nih.gov

Interactive Table: Impact of Sodium Iodoacetate on Metabolic Research

Research AreaKey Finding Enabled by IodoacetateResearcher/Concept
Glycolysis Pathway Identification of intermediates and elucidation of the sequence of reactions.Embden-Meyerhof Pathway
Muscle Bioenergetics Uncoupling of muscle contraction from lactate production.Einar Lundsgaard
Cancer Metabolism Investigation of the reliance of cancer cells on aerobic glycolysis.Otto Warburg (Warburg Effect)
Cellular Bioenergetics Demonstration of metabolic flexibility and alternative ATP sources.Studies on mitochondrial function

Molecular Mechanisms of Action

Irreversible Alkylation of Sulfhydryl Groups in Proteins

A cornerstone of sodium iodoacetate's biochemical activity is its capacity to irreversibly alkylate sulfhydryl (-SH) groups present in proteins smolecule.comsolubilityofthings.comontosight.ainih.govnih.gov. This reaction involves the nucleophilic attack by the thiolate anion of a cysteine residue on the electrophilic carbon atom of iodoacetate, with the iodine atom acting as a leaving group pearson.comnih.gov. This process results in the formation of a stable thioether bond, effectively modifying the protein's structure pearson.comnih.gov.

The reactivity of sodium iodoacetate is primarily directed towards cysteine residues due to the nucleophilic nature of their sulfhydryl groups nih.govnih.govpearson.com. At neutral or slightly alkaline pH, the thiol group of cysteine is deprotonated to form a thiolate anion, which is a strong nucleophile pearson.comnih.gov. This thiolate anion readily attacks the electrophilic alpha-carbon of iodoacetate, leading to the formation of a carboxymethylated cysteine derivative nih.govpearson.comnih.gov. While iodoacetate can react with other nucleophilic groups in proteins, such as the imidazole (B134444) nitrogen of histidine, the thioether of methionine, and the primary amine of lysine (B10760008), its reaction with cysteine thiols is generally favored under specific conditions, particularly at slightly alkaline pH nih.govfishersci.pt. The specificity can be influenced by pH, with reactions at low pH favoring methionine modification and high pH favoring histidine and lysine modification fishersci.pt. However, the most common and significant modification occurs at cysteine residues smolecule.comsolubilityofthings.comontosight.ainih.govnih.gov.

The reaction between sodium iodoacetate and a cysteine residue results in the formation of an S-carboxymethylated derivative nih.govpearson.com. In this modification, the sulfur atom of the cysteine residue becomes covalently linked to the carboxymethyl group (-CH₂COOH) derived from iodoacetate nih.govpearson.com. This alkylation permanently blocks the sulfhydryl group, preventing it from participating in crucial biological processes such as disulfide bond formation or catalytic activity that relies on a free thiol wikipedia.orgsigmaaldrich.comsigmaaldrich.com. This modification is often utilized in protein sequencing to prevent disulfide bond reformation after reduction wikipedia.orgsigmaaldrich.comsigmaaldrich.com.

Competitive and Non-Competitive Inhibition Kinetics

Sodium iodoacetate acts as an enzyme inhibitor, primarily by targeting enzymes with critical cysteine residues in their active sites nih.govnih.govmedicoapps.org. Its inhibition can manifest in different kinetic patterns, depending on the specific enzyme and reaction conditions. Iodoacetate is known to be an active site-directed inhibitor, particularly for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.govnih.govmedicoapps.orgusu.edu.

The inhibition pattern can sometimes be characterized as non-competitive, especially when the inhibitor binds to a site distinct from the active site, affecting enzyme conformation and activity medicoapps.orgkglmeridian.comnih.gov. In some instances, a binding step followed by a kinetic step has been observed, suggesting a complex inhibition mechanism umich.edu. For instance, studies on erythrocyte glyceraldehyde-3-phosphate dehydrogenase indicated that iodoacetate acts as an active site-directed inhibitor, with inhibition patterns similar in situ and in vitro, though membrane binding could alter these patterns nih.gov. It is also noted that iodoacetate can act as an irreversible non-competitive inhibitor, similar to heavy metal ions and oxidizing agents medicoapps.org.

Influence on Protein Structure and Function

The covalent modification of cysteine residues by sodium iodoacetate can profoundly influence protein structure and function smolecule.comsolubilityofthings.comontosight.ai. By alkylating critical sulfhydryl groups, SIA can:

Inactivate Enzymes: The modification of cysteine residues in the active site of enzymes, such as GAPDH, leads to a loss of catalytic activity nih.govnih.govmedicoapps.org. This inactivation is often irreversible, as the modified thiol group can no longer participate in the enzymatic reaction nih.gov.

Alter Protein Conformation: The formation of S-carboxymethylated derivatives can induce conformational changes in proteins. These changes can affect the protein's ability to bind substrates, cofactors, or other molecules, thereby disrupting its normal function umich.edu. For example, modification of a unique cysteine residue in threonine dehydrogenase by iodoacetate caused protein conformational changes that led to a loss of catalytic activity and the ability to bind Mn²⁺ umich.edu.

Prevent Disulfide Bond Formation: By capping free sulfhydryl groups, SIA prevents the formation of disulfide bonds, which are essential for maintaining the tertiary and quaternary structure of many proteins wikipedia.orgsigmaaldrich.comsigmaaldrich.com. This is particularly relevant in protein sequencing where reducing agents break disulfide bonds, and iodoacetate is used to alkylate the resulting free thiols, preventing their re-oxidation wikipedia.orgsigmaaldrich.comsigmaaldrich.com.

Serve as a Model for Disease: Sodium iodoacetate is used experimentally to induce osteoarthritis-like symptoms in animal models by causing cartilage degeneration. This application highlights its ability to disrupt cellular metabolism and induce pathological changes, serving as a tool to study disease mechanisms smolecule.com.

Impact on Cellular Metabolism and Associated Pathways

Glycolysis Inhibition through Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inactivation

Disruptions in Cellular Glucose Metabolism

The inactivation of GAPDH by sodium iodoacetate leads to profound disruptions in cellular glucose metabolism. nih.govresearchgate.netwikipedia.orgnih.govmdpi.com By blocking a key step in glycolysis, IA effectively impedes the cell's ability to process glucose for energy production. This results in a reduction of downstream glycolytic intermediates and products, such as lactate (B86563). nih.gov Studies have demonstrated that IA significantly reduces cellular lactate production, a direct indicator of glycolytic flux. nih.govnih.govresearchgate.net For instance, in cultured astrocytes, IA was found to be highly efficient in inactivating GAPDH and lowering lactate production. nih.gov Similarly, experiments with L. lactis showed that exposure to iodoacetate inhibited pre-steady-state glycolysis, and in HeLa cells, glycolytic inhibition by IA led to a decrease in acid release. researchgate.netumich.edu

Consequences for ATP Production and Cellular Energy State

Effects on Other Thiol-Containing Enzymes

Beyond GAPDH, sodium iodoacetate's reactivity with thiol groups allows it to inhibit other enzymes that rely on cysteine residues for their activity.

Inhibition of Cysteine Peptidases

Sodium iodoacetate is a known irreversible inhibitor of cysteine peptidases. wikipedia.orgebi.ac.ukbiocompare.commpbio.com The mechanism involves the alkylation of the catalytic cysteine residue essential for the peptidase's function. wikipedia.orgebi.ac.uk While iodoacetamide (B48618) is often considered more reactive, iodoacetate can exhibit faster inhibition kinetics with certain peptidases, such as papain, due to favorable ionic interactions within the enzyme's active site. wikipedia.orgebi.ac.uk

EnzymeHalf-time for Inhibition at 10 µM IA (seconds)
Papain~30
Cathepsin B~156
Cathepsin H~592
Glycyl endopeptidaseVery slow

Data adapted from ebi.ac.uk.

Modulation of Lactate Dehydrogenase Activity (Indirectly)

Sodium iodoacetate can indirectly affect the activity of lactate dehydrogenase (LDH). mdpi.comnih.govscbt.com While not a direct substrate analog, IA can covalently bind to specific amino acid residues, including cysteines, within the LDH structure, thereby altering its conformation and disrupting its enzymatic function. mdpi.comscbt.com Studies have reported an increase in plasma lactate dehydrogenase activity in animal models treated with iodoacetate, suggesting a systemic metabolic impact. nih.gov Furthermore, the modification of essential cysteine residues in LDH-A by agents like iodoacetate can prevent the enzyme's catalytic activity. mdpi.com

Interplay with Glutathione (B108866) Metabolism

Sodium iodoacetate can influence the cellular glutathione (GSH) system. nih.govresearchgate.netnih.gov Both iodoacetate and its amide derivative, iodoacetamide, can react with the thiol group of GSH, leading to a depletion of intracellular GSH levels. nih.govresearchgate.netnih.gov However, iodoacetamide is generally more potent in depleting cellular GSH compared to iodoacetate, with half-maximal effects observed at significantly lower concentrations for iodoacetamide (approximately 10 µM) than for iodoacetate (approximately 100 µM). nih.govresearchgate.netnih.gov This differential effect suggests that iodoacetate might be a more suitable choice for experiments aiming to inhibit glycolysis without substantially compromising cellular GSH metabolism, particularly when employed at lower concentrations or for shorter durations. nih.govresearchgate.netnih.gov

Compound List

Impact on Cellular Glutathione Levels and Redox State

Studies have indicated that sodium iodoacetate can deplete cellular GSH content, thereby compromising the cell's antioxidant capacity nih.govresearchgate.netnih.gov. This depletion contributes to an increase in oxidative stress, as the cell loses its primary defense mechanism against reactive oxygen species (ROS). The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox state; a decrease in this ratio signifies a more oxidative environment mdpi.combiorxiv.org. By reacting with GSH, sodium iodoacetate can shift this balance towards oxidation, potentially leading to damage to cellular components like proteins, lipids, and DNA biorxiv.org.

Table 1: Effect of Sodium Iodoacetate on Cellular Glutathione Levels

Treatment ConcentrationIncubation TimeEffect on GSH ContentReference
0.1 mM60 minSignificantly lowered nih.gov
1 mM60 minSignificantly lowered nih.gov

Note: Data represents findings from studies on cultured astrocytes. Specific effects may vary depending on cell type and experimental conditions.

Differential Effects Compared to Iodoacetamide

Sodium iodoacetate (IA) and iodoacetamide (IAA) are both thiol-alkylating agents that target sulfhydryl groups, notably inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.govresearchgate.netwikipedia.org. However, they exhibit differential potencies in their effects on cellular metabolism, particularly concerning glutathione depletion and glycolysis inhibition.

Research indicates that iodoacetamide is generally more potent in depleting cellular glutathione (GSH) compared to sodium iodoacetate. For instance, half-maximal effects for GSH depletion were observed at approximately 10 μM for IAA and 100 μM for IA in cultured astrocytes nih.govresearchgate.netnih.gov. Conversely, sodium iodoacetate is more efficient in inactivating GAPDH and inhibiting lactate production. Half-maximal effects for GAPDH inactivation were observed at concentrations below 100 μM for IA, whereas IAA required approximately ten times higher concentrations to achieve a similar level of inhibition nih.govresearchgate.netnih.gov.

These differences suggest that when the primary goal is to inhibit glycolysis without severely compromising cellular GSH metabolism, sodium iodoacetate might be preferred at lower concentrations or for shorter incubation periods, whereas iodoacetamide's stronger effect on GSH depletion makes it less suitable for such specific applications nih.govresearchgate.netnih.gov.

Table 2: Comparative Efficacy of Iodoacetate and Iodoacetamide on Glycolysis and Glutathione

CompoundPrimary Target PathwayPotency for GSH Depletion (Half-maximal effect)Potency for GAPDH Inhibition (Half-maximal effect)
Iodoacetamide (IAA)Glutathione Metabolism~10 μMRequires higher concentrations (~100 μM for 50% inhibition)
Sodium Iodoacetate (IA)Glycolysis (GAPDH)~100 μM<100 μM

Note: Data is primarily derived from studies on cultured astrocytes and highlights relative potencies.

Alterations in Amino Acid Metabolism

Sodium iodoacetate's interaction with thiol groups extends to enzymes involved in amino acid metabolism. By inhibiting key enzymes, it can indirectly alter the availability and flux of various amino acids and their metabolic intermediates.

The compound can react with amino acids such as cysteine and methionine, facilitating their derivatization for analytical purposes smolecule.com. More broadly, disruptions in central metabolic pathways like glycolysis, which sodium iodoacetate targets by inhibiting GAPDH researchgate.netsmolecule.commedchemexpress.comnih.gov, can have downstream effects on amino acid synthesis and degradation. For example, altered flux through the citric acid cycle, which is influenced by glycolysis, can impact the pool of precursors available for amino acid biosynthesis genome.jplibretexts.org.

While direct, specific pathways of amino acid metabolism that are solely and primarily affected by sodium iodoacetate are not extensively detailed in the provided search results, its general role as an enzyme inhibitor and its impact on cellular energy metabolism suggest a potential for indirect modulation of amino acid pathways. For instance, disruptions in pathways like serine and threonine metabolism, or cysteine and methionine metabolism, could be influenced by the broader metabolic perturbations caused by sodium iodoacetate genome.jp. Furthermore, studies on salt tolerance in plants have identified alterations in amino acid metabolism, including tyrosine metabolism and the degradation of valine, leucine, and isoleucine, in response to metabolic stress, indicating the interconnectedness of these pathways nih.govresearchgate.net.

Table 3: Amino Acid Metabolism Pathways Mentioned in Context of Metabolic Perturbation

Pathway NameRelevance to General Amino Acid Metabolism
Serine and threonine metabolismBiosynthesis of these amino acids
Cysteine and methionine metabolismBiosynthesis of these amino acids
Tyrosine metabolismBiosynthesis and degradation of tyrosine
Valine, leucine, and isoleucine degradationCatabolism of branched-chain amino acids
Alanine, aspartate, and glutamate (B1630785) metabolismBiosynthesis of these amino acids

Note: These pathways are presented as general examples of amino acid metabolism that could be indirectly affected by broad metabolic disruptions.

Applications As a Biochemical and Cell Biology Research Tool

Investigating Enzyme Function and Active Site Characterization

Sodium iodoacetate is widely employed as an irreversible inhibitor to elucidate the function of enzymes and characterize their active sites. By covalently modifying critical cysteine residues, NaIA disrupts enzyme activity, thereby revealing the importance of these residues in catalytic processes or substrate binding solubilityofthings.comsmolecule.comontosight.aimpbio.combiologiachile.cl.

A prime example of its application is in the study of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis. NaIA effectively inactivates GAPDH by alkylating a cysteine residue in its active site smolecule.comresearchgate.netinvivochem.comresearchgate.net. This inhibition disrupts the glycolytic pathway, making NaIA a valuable tool for investigating cellular energy metabolism and the specific roles of GAPDH solubilityofthings.comsmolecule.comresearchgate.netphysiology.orgipb.ac.id. The reaction with thiol groups (-SH) is the fundamental basis for NaIA's inhibitory action on enzymes solubilityofthings.comwikipedia.orgsmolecule.combiocompare.comresearchgate.netbiologiachile.cl.

EnzymeTarget ResidueMechanism of InhibitionConsequence
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)CysteineIrreversible alkylation of active site cysteine residueInhibition of glycolysis, ATP production

Protein Modification for Proteomic Studies

The ability of sodium iodoacetate to selectively modify cysteine residues makes it an indispensable reagent in proteomic research. These modifications are crucial for various analytical techniques, including mass spectrometry and protein sequencing.

In mass spectrometry (MS)-based proteomics, the derivatization of cysteine residues is a common strategy to improve protein identification and quantification mdpi.comresearchgate.net. Sodium iodoacetate reacts with the thiol group of cysteine residues, leading to S-carboxymethylation. This process adds a mass of +58 Da to each modified cysteine wikipedia.orgresearchgate.netresearchgate.netresearchgate.netspringernature.com. This stable mass tag can be utilized in quantitative proteomics, for instance, through differential alkylation strategies where distinct mass shifts are introduced to compare protein abundances across samples mdpi.com. The reliable modification of cysteine residues also aids in the identification of proteins and the characterization of post-translational modifications researchgate.net.

ReagentTarget ResidueModification TypeMass Shift (Da)Application in Proteomics
Sodium iodoacetateCysteineS-carboxymethylation+58Protein quantification, peptide identification
Iodoacetamide (B48618)CysteineS-carboxamidomethylation+57Protein quantification, peptide identification

Disulfide bonds, covalent linkages between cysteine residues, can impede protein sequencing methods such as Edman degradation by interfering with the sequential removal of amino acids davuniversity.orgpearson.com. Following the reduction of disulfide bonds (typically using agents like dithiothreitol), the exposed sulfhydryl groups of cysteine are prone to re-forming disulfide bonds, especially under oxidizing conditions davuniversity.orgpearson.comuwaterloo.ca.

Sodium iodoacetate is employed to irreversibly alkylate these free sulfhydryl groups, converting cysteine residues into stable S-carboxymethylcysteine wikipedia.orgbiocompare.comresearchgate.netdavuniversity.orgpearson.comuwaterloo.casigmaaldrich.com. This permanent modification effectively blocks the reactive thiols, preventing the reformation of disulfide bonds and thereby preserving the protein's linear structure. This is critical for ensuring accurate and uninterrupted protein sequencing and analysis wikipedia.orgresearchgate.netdavuniversity.orgpearson.comuwaterloo.casigmaaldrich.comcellsignal.com.

Probing Cellular Metabolic Fluxes

Sodium iodoacetate serves as a valuable tool for investigating cellular metabolic pathways, particularly glycolysis. As a potent inhibitor of GAPDH, a crucial enzyme in the glycolytic cascade, NaIA disrupts the conversion of glucose to ATP solubilityofthings.comsmolecule.comresearchgate.netinvivochem.comresearchgate.netipb.ac.idnih.gov.

By irreversibly modifying the active site cysteine of GAPDH, NaIA effectively halts glycolysis, leading to a significant reduction in cellular energy production solubilityofthings.comsmolecule.comresearchgate.netphysiology.orgipb.ac.id. This metabolic perturbation allows researchers to probe cellular metabolic fluxes, assess the reliance of cells on glycolysis for energy, and study the consequences of metabolic disruption solubilityofthings.comsmolecule.comresearchgate.netphysiology.orgipb.ac.id. Studies have demonstrated that NaIA treatment leads to diminished ATP levels and altered metabolic states in cells physiology.orgipb.ac.id.

Induction of Experimental In Vitro Cellular Models

Sodium iodoacetate is extensively used to establish experimental models that mimic disease states or specific cellular conditions for research purposes.

A significant application of NaIA is in the induction of experimental osteoarthritis (OA) models in animal studies. Intra-articular injection of NaIA into joints triggers cartilage degradation and chondrocyte death, closely resembling the pathological hallmarks of human OA smolecule.comsigmaaldrich.comnih.govscialert.netresearchgate.netnih.govmdpi.combvsalud.orgmedchemexpress.comresearchgate.net.

In vitro, NaIA treatment of chondrocytes leads to dose-dependent cartilage degradation and cell death nih.govscialert.netresearchgate.netnih.govnih.gov. Research has shown that NaIA exposure to chondrocytes results in increased oxidative stress, apoptosis, and proteoglycan loss nih.govresearchgate.netnih.gov. The mechanism underlying NaIA-induced chondrocyte apoptosis involves the mitochondrial pathway, characterized by elevated reactive oxygen species (ROS) production, reduced mitochondrial membrane potential (ΔΨm), and subsequent release of cytochrome c, activating caspase pathways nih.govresearchgate.net. For instance, in SW1353 chondrocytes, a 24-hour treatment with NaIA exhibits an IC50 value of approximately 31.5 μM, indicating its cytotoxic effect nih.gov. In other studies, chondrocyte viability was observed to be around 20% at NaIA concentrations exceeding 5 μM researchgate.net.

Cell Type/ModelTreatmentKey Observed EffectsReported Concentration/Metric
Rat ChondrocytesMonosodium iodoacetate (MIA)Increased ROS production, decreased mitochondrial membrane potential (ΔΨm), cytochrome c release, caspase-3 activation, apoptosisViability ~20% at >5 µM
SW1353 ChondrocytesMonosodium iodoacetate (MIA)Inhibition of cell growth, increased oxidative stress, apoptosis, proteoglycan loss, increased IL-6, IL-17A, TNF-α, MMP-1, MMP-3, MMP-13 expression; S-phase arrest, reduced attached cells without significant deathIC50: ~31.5 µM (24h)
Animal Models (Rats)Intra-articular injection of MIACartilage degradation, chondrocyte death, synovial cell proliferation, mild inflammatory cell infiltration, mimicking osteoarthritis pathologyVaries by study

Compound Table:

Sodium iodoacetate (NaIA)

Iodoacetic acid

Dithiothreitol (DTT)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Cysteine

Methionine

Iodoacetamide (IAA)

Acrylamide

Interleukin-1β (IL-1β)

Hydrogen peroxide (H₂O₂)

Tumour necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-17A (IL-17A)

Matrix metalloproteinases (MMPs) (MMP-1, MMP-3, MMP-13)

N-acetylcysteine (NAC)

Cytochrome c

Procaspase-3

Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (TMR-IA)

Advanced Research Methodologies and Derivatives

Analytical Techniques for Quantitative Research

The precise quantification of sodium iodoacetate is crucial for understanding its behavior in biological systems and its efficacy in various applications. Several advanced analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds, including sodium iodoacetate. Its versatility allows for its application in diverse research areas, from pharmaceutical analysis to biochemical studies.

HPLC methods have been employed for the quantitative analysis of sodium iodoacetate, particularly in the context of pharmaceutical formulations, such as liposomal drug delivery systems. For instance, hydrophilic interaction chromatography (HILIC) coupled with spectrophotometric detection at 260 nm has been utilized for the analysis of sodium iodoacetate within liposomes researchgate.net. Reverse-phase HPLC (RP-HPLC) is generally recognized as a powerful tool for quantitative analysis in pharmaceutical quality control due to its ability to separate a wide range of compounds advancechemjournal.com. Furthermore, iodoacetic acid itself can be incorporated into analytical workflows, for example, as a derivatizing agent to alkylate sulfhydryl groups prior to detection via HPLC nih.gov.

Table 5.1.1: Selected HPLC Analytical Parameters and Findings

Analytical Parameter/FindingDetailsReference
Detection MethodSpectrophotometric detection at 260 nm (for liposomal IAA) researchgate.net
Chromatographic ModeHydrophilic Interaction Chromatography (HILIC) researchgate.net
Application ContextQuantitative analysis of sodium iodoacetate in liposomes researchgate.net
Limit of Quantification (LOQ)0.5 µgmL⁻¹ (for WR-1065, after IAA alkylation and OPA derivatization) nih.gov
General UtilityPowerful tool for quantitative and qualitative analysis of drug products advancechemjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its tandem mass spectrometry (GC-MS/MS) configuration, offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds in complex matrices like biological samples. For iodoacetic acid (IAA), GC-MS/MS methods, often preceded by efficient sample preparation techniques, are vital for its quantitative determination.

A significant advancement in this area involves the development of a GC-MS/MS method utilizing modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. This approach has been successfully applied for the detection and quantification of IAA in various biological specimens, including plasma, urine, feces, liver, and kidney tissues researchgate.netnih.govx-mol.net. The method has demonstrated robust performance, characterized by satisfactory recovery rates ranging from 62.6% to 108.0%, low relative standard deviations (RSD) below 12.3%, and low detection limits between 0.007 and 0.032 ng/g across different biological matrices researchgate.netnih.govx-mol.net. This analytical capability has enabled the study of IAA distribution and excretion in vivo researchgate.netnih.gov. GC-MS/MS has also been employed for the analysis of related halogenated compounds in biological samples, underscoring its utility in this domain au.dknih.gov.

Table 5.1.2: Performance Metrics of GC-MS/MS for Iodoacetic Acid in Biological Samples

Performance MetricValue/RangeBiological MatricesReference
Recovery Rate62.6–108.0%Plasma, urine, feces, liver, kidney, tissues researchgate.netnih.govx-mol.net
Relative Standard Deviation< 12.3%Plasma, urine, feces, liver, kidney, tissues researchgate.netnih.govx-mol.net
Detection Limit (LOD)0.007–0.032 ng/gPlasma, urine, feces, liver, kidney, tissues researchgate.netnih.govx-mol.net
Sample PreparationModified QuEChERSPlasma, urine, feces, liver, kidney, tissues researchgate.netnih.govx-mol.net
Detection TechnologyGC–MS/MS (Triple Quad)Plasma, urine, feces, liver, kidney, tissues researchgate.netnih.govx-mol.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful analytical technique widely applied for the quantification of compounds in complex biological and environmental samples. For iodoacetic acid, LC-MS/MS offers a sensitive and selective approach.

A rapid LC/MS/MS method utilizing electrospray ionization in negative ion detection mode has been developed for the analysis of underivatized iodoacetic acid in water. This method allows for direct sample analysis without the need for extraction or derivatization, achieving a limit of detection (LOD) of 0.3 µg/L and a limit of quantitation (LOQ) of approximately 1 µg/L nih.gov. In the field of proteomics, LC-MS/MS is extensively used in conjunction with labeling strategies. Iodoacetic acid and its derivatives, such as iodoTMT reagents, are employed to selectively label cysteine residues in peptides and proteins. This labeling facilitates quantitative proteomic analyses, enabling the study of protein expression levels and modifications, thereby acting as a crucial tool for targeted molecular investigations nih.govnih.govmdpi.comwikipedia.org. Iodoacetic acid has also been utilized as an additive in sample preparation protocols for other analytes analyzed by LC-MS/MS mdpi.com.

Table 5.1.3: Performance Metrics of LC-MS/MS for Iodoacetic Acid

Analytical ParameterValueApplication ContextReference
Limit of Detection0.3 µg/LAnalysis of underivatized iodoacetic acid in water nih.gov
Limit of Quantitation~1 µg/LAnalysis of underivatized iodoacetic acid in water nih.gov
Detection ModeNegative ion modeAnalysis of underivatized iodoacetic acid in water nih.gov
Labeling StrategyCysteine labelingProteomics, protein quantitation (using O¹⁸-labeled IAA or iodoTMT reagents) nih.govnih.gov
Sample PreparationAdditive/InhibitorStabilization of analytes in biological matrices for LC-MS/MS analysis mdpi.com

Synthesis and Application of Iodoacetate Derivatives in Research

Iodoacetate derivatives, or the strategic use of iodoacetic acid itself, are pivotal in advancing biochemical research and developing targeted molecular probes.

Comparison with Iodoacetamide (B48618) in Biochemical Studies

Iodoacetamide (IAA) is structurally similar to iodoacetic acid and shares comparable biochemical reactivity. Both compounds are potent sulfhydryl alkylating agents, meaning they readily react with and form covalent bonds with the thiol (-SH) groups found in cysteine residues of proteins and peptides nih.gov. This shared chemical property makes them interchangeable in many biochemical assays and proteomic labeling strategies aimed at modifying or identifying cysteine residues wikipedia.orgnih.govresearchgate.net. Their ability to irreversibly modify these crucial functional groups underlies their utility in studying protein structure, function, and post-translational modifications.

Utilization in Targeted Molecular Probes

The specific reactivity of iodoacetic acid and its derivatives allows them to function as targeted molecular probes in various research applications.

In quantitative proteomics, the use of isotope-labeled iodoacetic acid (e.g., O¹⁸-labeled IAA) enables precise protein quantitation via LC/MS. This strategy involves labeling cysteine residues at the whole protein level, providing a robust method for quantifying proteins, particularly in biopharmaceutical applications like pharmacokinetic studies nih.gov. Similarly, iodoacetyl-based Tandem Mass Tags (iodoTMT) are designed as molecular probes for the selective labeling of cysteine-containing peptides. These reagents facilitate multiplexed quantitative analysis by LC-MS/MS, allowing researchers to study protein expression levels and modifications, such as cysteine oxidation, thereby providing insights into cellular processes and disease mechanisms nih.gov. Furthermore, iodoacetic acid's well-established role as a glycolysis inhibitor makes it a valuable probe for investigating metabolic pathways and cellular energy production, offering a means to study the functional consequences of inhibiting specific metabolic steps researchgate.netmdpi.comresearchgate.net.

Emerging Research Directions and Unresolved Questions

Comprehensive Mapping of Cellular Targets Beyond GAPDH

While GAPDH is a primary and highly sensitive target of sodium iodoacetate due to a reactive thiol group in its active center, the compound's reactivity is not exclusively limited to this enzyme. nih.gov As a thiol-alkylating agent, sodium iodoacetate has the potential to modify any protein with a sufficiently reactive cysteine residue. nih.gov Research is now focused on identifying the broader proteome-wide targets to understand the full spectrum of its cellular effects.

One of the most significant off-target effects is on glutathione (B108866) (GSH) metabolism. nih.govfrontiersin.org Sodium iodoacetate reacts with and depletes the cellular pool of GSH, a critical antioxidant. frontiersin.orgresearchgate.net This, in turn, can affect the activity of glutathione-dependent enzymes like Glutathione Reductase (GR). nih.gov Studies on cultured astrocytes have shown that while enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and lactate (B86563) dehydrogenase (LDH) are not significantly inactivated by iodoacetate, the cellular glutathione system is substantially compromised. nih.gov Furthermore, the general mechanism of alkylating cysteine residues suggests that other classes of enzymes, such as deubiquitinases (DUBs) which have cysteine residues in their active sites, could also be potential targets. wikipedia.org Identifying these alternative targets is crucial for interpreting experimental results where sodium iodoacetate is used as a specific inhibitor of glycolysis.

Potential TargetMechanism of InteractionFunctional ConsequenceReference
Glutathione (GSH)Direct alkylation of the thiol groupDepletion of cellular antioxidant capacity frontiersin.orgresearchgate.net
Glutathione Reductase (GR)Potential alkylation of active site cysteinesInhibition of GSH regeneration, exacerbating oxidative stress nih.gov
Deubiquitinases (DUBs)Alkylation of active site cysteine residuesInhibition of ubiquitin removal from substrate proteins wikipedia.org
Other Cysteine-Containing ProteinsGeneral alkylation of reactive thiol groupsVariable, depending on the protein's function and the role of the modified cysteine nih.gov

Elucidating Secondary and Tertiary Cellular Responses to Thiol Alkylation

The primary and most characterized response to sodium iodoacetate is the S-carboxymethylation of enzyme thiols, leading to irreversible inhibition. researchgate.net In the case of GAPDH, this alkylation leads to a rapid secondary response: the inhibition of glycolysis and a subsequent reduction in lactate production. nih.govresearchgate.net Concurrently, the depletion of the cellular glutathione pool represents another critical secondary effect that compromises the cell's ability to manage oxidative stress. frontiersin.org

These initial metabolic disruptions trigger broader, tertiary responses. The combined effect of energy depletion from glycolytic inhibition and increased oxidative stress can lead to delayed cell death. frontiersin.orgresearchgate.net While astrocytes can survive GSH depletion for several hours, the prolonged metabolic stress induced by iodoacetate ultimately proves toxic. frontiersin.org The aggregation of inactivated GAPDH has also been implicated as a potential contributor to cytotoxicity. researchgate.net Research is ongoing to delineate the specific signaling pathways that are activated by this metabolic crisis and lead to the ultimate demise of the cell, exploring mechanisms such as apoptosis and necrosis.

Advanced Proteomic Approaches to Characterize Modified Proteins

Identifying the complete set of proteins modified by sodium iodoacetate requires sophisticated and sensitive analytical techniques. Modern proteomics offers a powerful toolkit for this purpose, moving beyond simple enzyme activity assays to provide a global view of thiol alkylation across the entire proteome. nih.govnih.gov

A leading strategy is Activity-Based Protein Profiling (ABPP) . frontiersin.org This chemical proteomic approach utilizes specially designed probes that mimic the structure of iodoacetate but also contain a reporter tag, such as biotin (B1667282) or a fluorescent group. frontiersin.org These probes covalently label the active sites of target proteins, which can then be enriched and identified. frontiersin.org Probes featuring an alkyne handle for "click chemistry" are particularly versatile, allowing for the attachment of various tags after the initial protein labeling. frontiersin.org

The core technology for identifying the modified proteins and the precise location of alkylation is mass spectrometry (MS) , typically coupled with liquid chromatography (LC-MS/MS). nih.gov In a typical workflow, proteins from cells treated with sodium iodoacetate are extracted, digested into smaller peptides, and then analyzed by MS. The mass spectrometer detects the mass shift caused by the addition of the carboxymethyl group to a cysteine residue, allowing for the confident identification of the modified peptide and, by extension, the parent protein. nih.govscispace.com Data analysis algorithms are then used to map these modifications to specific sites within the protein sequence. nih.gov These advanced methods are essential for moving beyond known targets like GAPDH and creating a comprehensive map of the "iodoacetate-ome."

TechniquePrincipleApplication for Sodium Iodoacetate ResearchReference
Activity-Based Protein Profiling (ABPP)Uses chemical probes with reporter tags to covalently label active enzyme families.Identifies the subset of cellular proteins that have reactive cysteines and are targeted by iodoacetate. frontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates peptides from a complex mixture and fragments them to determine their amino acid sequence and modification sites.Identifies specific proteins alkylated by iodoacetate and pinpoints the exact cysteine residue(s) that are modified. nih.gov
Affinity-Based EnrichmentUses antibodies or other affinity reagents to purify modified proteins or peptides before MS analysis.Increases the detection sensitivity for low-abundance proteins that are modified by iodoacetate. scispace.com

Understanding Differential Cellular Sensitivity to Sodium Iodoacetate

Cells and tissues exhibit varying degrees of sensitivity to sodium iodoacetate, and the basis for this differential response is an active area of investigation. The distinct chemical properties of iodoacetate (IA) compared to its amide analogue, iodoacetamide (B48618) (IAA), provide significant clues. frontiersin.org

Studies in cultured astrocytes have revealed that IA and IAA have substantially different primary effects. frontiersin.orgresearchgate.net Iodoacetate is a highly potent inhibitor of GAPDH and glycolysis, achieving half-maximal inhibition of lactate production at concentrations below 100 µM. researchgate.net In contrast, iodoacetamide is a much more efficient agent for depleting cellular glutathione, with a half-maximal effect observed around 10 µM, a concentration ten times lower than that required for iodoacetate to achieve the same effect on GSH. researchgate.net Conversely, iodoacetamide is a much weaker inhibitor of glycolysis. frontiersin.orgresearchgate.net

This differential activity suggests that a cell's sensitivity to iodoacetate may depend on its metabolic phenotype. For instance:

Reliance on Glycolysis: Cells that are highly dependent on glycolysis for their energy supply, such as many types of cancer cells, may be particularly vulnerable to the potent GAPDH-inhibiting effects of iodoacetate.

Redox State: Cells with a lower baseline level of glutathione or a compromised ability to regenerate it may be more sensitive to the GSH-depleting effects of thiol-reactive compounds in general.

Intracellular Environment: Factors such as intracellular pH can influence the reactivity of protein thiol groups, potentially making certain proteins more or less susceptible to alkylation in different cell types or subcellular compartments. nih.gov

By understanding these factors, researchers can better predict which cell types will be most affected by sodium iodoacetate and can more precisely interpret the outcomes of experiments using this inhibitor.

Comparative Effects of Iodoacetate (IA) and Iodoacetamide (IAA) on Cultured Astrocytes
ParameterIodoacetate (IA)Iodoacetamide (IAA)Reference
Potency for GSH Depletion (EC50) ~100 µM~10 µM researchgate.net
Potency for Lactate Production Inhibition (EC50) &lt;100 µM~1000 µM (1 mM) researchgate.net
Primary Cellular Effect Inhibition of GAPDH and glycolysisDepletion of cellular glutathione (GSH) frontiersin.org

Q & A

Q. What is the mechanism by which sodium iodoacetate inhibits glycolysis, and how is this applied in metabolic studies?

Sodium iodoacetate (IAA) acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. It alkylates the cysteine residue in the active site of GAPDH, blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This inhibition halts ATP production via glycolysis, forcing cells to rely on oxidative phosphorylation or other energy pathways. Methodology : To validate its efficacy, researchers often pair IAA with metabolic assays (e.g., lactate measurement, ATP quantification) and viability tests (e.g., MTT assay) in cell cultures. For example, in sperm longevity studies, IAA reduced survival from 504–624 h to 384–648 h, confirming glycolysis's role in energy maintenance .

Q. How is sodium iodoacetate utilized in osteoarthritis (OA) rodent models, and what endpoints are measured?

IAA is injected intra-articularly to induce OA by inhibiting chondrocyte glycolysis, mimicking cartilage degeneration. Key endpoints include:

  • Functional impairment : Spontaneous locomotor activity via biotelemetry.
  • Morphological changes : Histological scoring of cartilage erosion and subchondral bone exposure.
  • Biochemical markers : Proteoglycan loss (measured by dimethylmethylene blue assay) and sulfate incorporation in cartilage .

Q. What are the critical storage and handling protocols for sodium iodoacetate to ensure experimental reproducibility?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent decomposition.
  • Solubility : Prepare fresh solutions in distilled water (avoid alcohols/ethers due to poor solubility). Adjust pH to 7.4 with NaOH for physiological compatibility.
  • Hazard mitigation : Use gloves and eye protection; wash exposed skin immediately with soap and water .

Q. How does sodium iodoacetate facilitate thiol group alkylation in protein biochemistry?

IAA irreversibly alkylates free thiol (-SH) groups in cysteine residues, preventing disulfide bond formation. This is critical in:

  • Peptide synthesis : Blocking cysteine reactivity during solid-phase synthesis (e.g., N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid preparation) .
  • Redox studies : Quenching reducing agents like dithiothreitol (DTT) prior to mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize sodium iodoacetate concentrations when combined with other metabolic inhibitors (e.g., dichloroacetate)?

In embryonic genome activation studies, IAA (glycolysis inhibitor) and dichloroacetate (pyruvate dehydrogenase kinase inhibitor) were co-administered at 120 h post-insemination. Optimal concentrations (e.g., 1–5 mM IAA) were determined via dose-response curves and validated using Raman spectroscopy and RNA-seq to assess metabolic shifts and histone acetylation .

Q. How should contradictions in energy depletion studies (e.g., residual glycolysis post-IAA treatment) be addressed?

In frog muscle studies, residual lactate production occurred despite IAA use, suggesting incomplete GAPDH inhibition. To resolve this:

  • Calibrate inhibition : Measure lactate levels and adjust IAA concentration.
  • Combine inhibitors : Pair IAA with cyanide (respiratory chain blocker) to fully deplete ATP .

Q. What methodologies assess the contribution of glycolysis to sperm longevity using sodium iodoacetate?

  • Experimental design : Incubate sperm with IAA (1–5 mM) and monitor motility/time-to-lysis.
  • Validation : Compare ATP levels (via luciferase assays) and glycolytic flux (e.g., ²H-glucose tracing) between treated and control groups .

Q. How does dose-response variability in IAA-induced OA models impact study design?

Dose (mg) Functional/Morphological Effects Biochemical Changes
0.01–0.1Transient mobility loss (day 1–3)No significant proteoglycan loss (day 15)
0.3–3.0Progressive mobility decline (day 15)>50% proteoglycan loss; inhibited anabolism
Recommendation : Use ≥0.3 mg for robust OA induction and align sampling with secondary response phases (day 15) .

Q. What controls are essential when combining sodium iodoacetate with other pathway modulators?

  • Solvent controls : Account for pH/solubility effects (e.g., NaOH used in IAA preparation).
  • Time-course validation : Stagger inhibitor addition (e.g., IAA before dichloroacetate) to avoid cross-reactivity.
  • Metabolic rescue : Supplement with oxidative substrates (e.g., glutamine) to confirm pathway specificity .

Q. How is sodium iodoacetate used to study redox-sensitive proteins in structural biology?

  • Protocol : Treat protein samples with IAA (10 mM, pH 8.0) for 1 hr at 25°C to alkylate free thiols.
  • Validation : Use MALDI-TOF/MS to confirm cysteine modification and monitor conformational changes via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodoacetic acid sodium
Reactant of Route 2
Iodoacetic acid sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.